4-Chloro-5-fluoronicotinamide
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Overview
Description
4-Chloro-5-fluoronicotinamide is a heterocyclic aromatic compound with the molecular formula C₆H₄ClFN₂O. It is a derivative of nicotinamide, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method includes the reaction of 4-chloronicotinamide with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield amine derivatives.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: N-oxides.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Chloro-5-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as histone deacetylases (HDACs), which are targets for cancer therapy.
Biological Studies: The compound is used in studies related to its effects on cellular processes and its potential as a therapeutic agent for heart diseases.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoronicotinamide involves its interaction with specific molecular targets such as HDACs. By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to therapeutic effects in diseases like cancer and heart conditions. The pathways involved include the modulation of acetylation states of histones and other proteins, affecting cellular proliferation and apoptosis .
Comparison with Similar Compounds
5-Fluoronicotinamide: Another fluorinated derivative of nicotinamide with similar biological activities.
4-Chloronicotinamide: A chlorinated derivative that shares structural similarities but lacks the fluorine atom.
Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological roles.
Uniqueness: 4-Chloro-5-fluoronicotinamide is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and specificity compared to its mono-substituted counterparts. The dual halogenation can also influence its chemical reactivity and interaction with molecular targets, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
4-chloro-5-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O/c7-5-3(6(9)11)1-10-2-4(5)8/h1-2H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPAQBUHUSHPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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